Halosterol B

Description

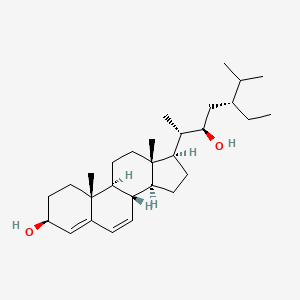

Halosterol B is a naturally occurring C26 sterol with the systematic name (3β,22R)-stigmasta-4,6-diene-3,22-diol and the synonym (22R,24R)-24-ethyl-cholest-4,6-diene-3beta,22-diol . Its molecular formula is C29H48O2, with an exact mass of 428.36543 Da . Structurally, this compound features a Δ4,6-diene system in the steroid nucleus and a hydroxyl group at both C-3 (β-configuration) and C-22 (R-configuration). This compound is distinct from cholesterol (C27) and other phytosterols due to its shortened side chain (C26) and unique stereochemistry at C-20 and C-22. Evidence suggests it is biosynthesized from desmosterol via a biogenetic pathway involving side-chain modification .

Properties

Molecular Formula |

C29H48O2 |

|---|---|

Molecular Weight |

428.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)16-27(31)19(4)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,5)26(23)13-15-29(24,25)6/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27+,28-,29+/m0/s1 |

InChI Key |

CEUDUKDULPDRSW-JDVKSECFSA-N |

Isomeric SMILES |

CC[C@H](C[C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C[C@H](CC[C@]34C)O)C)O)C(C)C |

Canonical SMILES |

CCC(CC(C(C)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)O)C)O)C(C)C |

Synonyms |

20-isohalosterol 24,24-dimethylchol-5-en-3beta-ol 26,27-bisnorcampesterol halosterol halosterol A halosterol B halosterol, (3beta,20S)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Halosterol B shares structural and functional similarities with other sterols but exhibits critical differences in stereochemistry, side-chain length, and physicochemical properties. Below is a comparative analysis with key analogs:

Structural and Physicochemical Comparison

| Compound | Systematic Name | Molecular Formula | Exact Mass (Da) | Double Bonds | Key Features |

|---|---|---|---|---|---|

| This compound | (3β,22R)-stigmasta-4,6-diene-3,22-diol | C29H48O2 | 428.36543 | Δ4,6 | C26 side chain, 22R-OH, 3β-OH |

| Cholesterol | (3β)-cholest-5-en-3-ol | C27H46O | 386.35486 | Δ5 | C27 side chain, 3β-OH, no C-22 hydroxylation |

| β-Sitosterol | (3β)-stigmast-5-en-3-ol | C29H50O | 414.38108 | Δ5 | C29 side chain, 3β-OH, phytosterol |

| (20R)-Halosterol | (20R)-24-norcholesta-5-en-3β-ol | C26H44O | 372.33923 | Δ5 | C26 side chain, 20R configuration |

Key Observations :

Side-Chain Length : this compound (C26) is shorter than β-sitosterol (C29) and cholesterol (C27), impacting membrane integration and solubility .

Double Bond Position : Unlike cholesterol and β-sitosterol (Δ5), this compound’s Δ4,6-diene system may influence UV absorption and oxidative stability .

Stereochemistry : The 22R-hydroxyl group distinguishes this compound from its C-20 epimers. Synthetic (20R)-halosterol matches natural derivatives, whereas (20S)-epimers exhibit divergent properties .

Research Findings

- Epimer Activity : The (20R)-epimer of halosterol shows identical NMR and chromatographic profiles to natural this compound, while the (20S)-epimer exhibits altered melting points and biological activity .

- Enrichment Behavior: Similar to β-sitosterol, this compound concentrates in ethanolic extracts, suggesting comparable solvent affinity .

Q & A

Q. How should researchers address batch variability in this compound synthesis during large-scale studies?

- Methodological Answer : Implement quality control (QC) checkpoints with reference standards. Use principal component analysis (PCA) to detect outlier batches and adjust synthesis protocols iteratively .

Cross-Referencing Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.